Methyl2-(2-chloroethylsulfinyl)acetat
Description
Methyl 2-(2-chloroethylsulfinyl)acetate is a sulfur-containing organic compound characterized by a sulfinyl group (S=O) attached to a 2-chloroethyl chain and an ester functional group. Sulfinyl groups are intermediate in oxidation state between thioethers (S-) and sulfonyl groups (SO₂), influencing polarity, reactivity, and biological activity. This compound’s unique structure suggests applications in pharmaceuticals, agrochemicals, or materials science, where sulfoxides are often used as chiral auxiliaries or intermediates .
Properties
Molecular Formula |
C5H9ClO3S |
|---|---|
Molecular Weight |
184.64 g/mol |
IUPAC Name |
methyl 2-(2-chloroethylsulfinyl)acetate |
InChI |
InChI=1S/C5H9ClO3S/c1-9-5(7)4-10(8)3-2-6/h2-4H2,1H3 |
InChI Key |
QCASOZFALSMYCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Note: *Calculated values for Methyl 2-(2-chloroethylsulfinyl)acetate are inferred from analogs.
Key Observations:
Sulfur Oxidation State :
- Thioethers (e.g., ) exhibit lower polarity and higher lipophilicity, favoring membrane permeability in biological systems.
- Sulfinyl groups enhance polarity and chirality, making them useful in asymmetric synthesis .
- Sulfonyl derivatives (e.g., ) are highly polar and electron-withdrawing, often used in reactive intermediates.
Substituent Effects :
Reactivity and Stability
Thioethers vs. Sulfinyl Derivatives :
- Thioethers (e.g., ) are prone to oxidation to sulfoxides or sulfones, depending on conditions. Methyl 2-(2-chloroethylsulfinyl)acetate, as a sulfoxide, is more stable than thioethers but may oxidize further to sulfonyl derivatives .
- Sulfinyl groups can act as directing groups in organic synthesis, facilitating regioselective reactions .
Chlorinated Substituents :
- The 2-chloroethyl group in Methyl 2-(2-chloroethylsulfinyl)acetate may undergo elimination or nucleophilic substitution, similar to analogs like Ethyl 2-(Chlorosulfonyl)acetate .
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